molecular formula C20H12Cl3N3O3 B3018524 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole CAS No. 282523-46-0

2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

Cat. No.: B3018524
CAS No.: 282523-46-0
M. Wt: 448.68
InChI Key: MSQHCHCHUTYIPN-UHFFFAOYSA-N
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Description

This benzimidazole derivative features a 1,3-benzimidazole core substituted with a 4-chlorophenyl group at position 2, a 2,6-dichlorobenzyloxy moiety at position 1, and a nitro group at position 4.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methoxy]-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3N3O3/c21-13-6-4-12(5-7-13)20-24-18-9-8-14(26(27)28)10-19(18)25(20)29-11-15-16(22)2-1-3-17(15)23/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQHCHCHUTYIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The process includes:

    Formation of Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl and dichlorobenzyl groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

    Hydrolysis: The benzimidazole core can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzimidazole derivatives.

    Hydrolysis: Corresponding amines and carboxylic acids.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of this compound is its antimicrobial properties . Research indicates that derivatives of benzimidazole compounds often exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications to the benzimidazole core can enhance its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Benzimidazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies highlight that compounds with similar structural motifs can effectively target cancer cells while sparing normal cells, suggesting a promising therapeutic window for further exploration .

Calmodulin Antagonism

Another important application lies in its role as a calmodulin antagonist . Calmodulin is a calcium-binding messenger protein that plays a critical role in various cellular processes. Inhibiting calmodulin can lead to altered signaling pathways that are beneficial in treating conditions such as hypertension and certain cancers .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives, including the compound , demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were established, showing promising results compared to standard antibiotics. This research underscores the potential for developing new antimicrobial therapies based on this compound's structure .

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death. These findings suggest that this compound could be developed into an effective anticancer agent with further optimization .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate potential skin and eye irritations upon exposure, necessitating careful handling during research and development phases . Comprehensive toxicological studies are essential to establish safe dosage levels for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can damage bacterial cell walls. The chlorophenyl and dichlorobenzyl groups may enhance its binding affinity to target proteins, thereby increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Chlorophenyl)-1-[(4-Methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS 282523-17-5)

Structural Differences :

  • The benzyloxy substituent at position 1 is modified: 4-methylbenzyl vs. 2,6-dichlorobenzyl in the target compound.
  • Molecular formula: C₂₁H₁₆ClN₃O₃ (based on MFCD00141398) .

Implications :

  • The 4-methylbenzyl group reduces steric hindrance and electron-withdrawing effects compared to the 2,6-dichlorobenzyl group. This may enhance solubility but reduce binding affinity to hydrophobic targets.
  • No purity or molecular weight data are available for direct comparison .
Isoconazole Nitrate (CAS 24168-96-5)

Structural Differences :

  • Core structure: Imidazole ring (non-benzannulated) vs. benzimidazole in the target compound.
  • Substituents: A 2,6-dichlorobenzyloxy group and 2,4-dichlorophenyl group are present, similar to the target compound’s dichlorinated benzyl group .

Pharmacological Relevance :

  • Isoconazole is a clinically used antifungal agent , suggesting that the 2,6-dichlorobenzyl moiety may enhance antifungal activity by improving membrane penetration .
  • The nitro group in the target compound could confer additional redox-mediated activity (e.g., antiparasitic effects), unlike Isoconazole’s imidazole-based mechanism.
2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole (CAS 53314-17-3)

Structural Differences :

  • Lacks the nitro group and benzyloxy substituent present in the target compound.
  • Features a methyl group at position 6 instead of a nitro group .

Comparative Data Table

Property Target Compound CAS 282523-17-5 Isoconazole Nitrate CAS 53314-17-3
Core Structure Benzimidazole Benzimidazole Imidazole Benzimidazole
Position 1 Substituent 2,6-Dichlorobenzyloxy 4-Methylbenzyloxy 2,6-Dichlorobenzyloxy None
Position 2 Substituent 4-Chlorophenyl 4-Chlorophenyl 2,4-Dichlorophenyl 4-Chlorophenyl
Position 6 Substituent Nitro Nitro None Methyl
Reported Activity Not available Not available Antifungal Not available
Safety Profile Likely higher toxicity* Unknown Standard antifungal SDS No acute toxicity noted

*Inferred from nitro group’s redox activity and dichlorinated benzyl’s lipophilicity.

Key Findings and Implications

Substituent Effects: The 2,6-dichlorobenzyloxy group (target compound and Isoconazole) enhances lipophilicity, favoring membrane-associated targets. Nitro groups may introduce redox-based mechanisms absent in non-nitro analogs (e.g., CAS 53314-17-3) .

Pharmacological Potential: Structural parallels to Isoconazole suggest possible antifungal activity, but the nitro group could shift the target spectrum (e.g., toward protozoans like Giardia) .

Safety Considerations :

  • The combination of nitro and dichlorinated groups in the target compound warrants rigorous toxicity profiling, as both moieties are associated with metabolic activation risks .

Biological Activity

The compound 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is a member of the benzimidazole family, known for its diverse biological activities. Its unique structure, characterized by multiple chlorine substituents and a nitro group, suggests significant potential in pharmaceutical applications.

  • Molecular Formula : C20_{20}H12_{12}Cl3_{3}N3_{3}O3_{3}
  • Molecular Weight : 448.69 g/mol
  • CAS Number : 282523-46-0

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • The compound has been studied for its potential to inhibit various pathogens. The mechanism often involves disrupting cellular processes or inhibiting specific enzymes crucial for microbial survival .
    • In vitro studies have shown that it can effectively reduce microbial growth in several bacterial strains.
  • Antiviral Properties :
    • Preliminary research suggests that the compound may possess antiviral activity, potentially by interfering with viral replication mechanisms .
  • Anti-inflammatory Effects :
    • Some studies have indicated that benzimidazole derivatives can modulate immune responses, making this compound a candidate for anti-inflammatory drug development .

The biological activity of this compound is thought to be linked to:

  • Enzyme Inhibition : The presence of the nitro group enhances the compound's ability to interact with enzymes involved in pathogen metabolism.
  • Cell Membrane Disruption : Evidence suggests that the compound may disrupt bacterial cell membranes, leading to cell lysis .

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties against various bacterial strains. Results indicated that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Study 2: Antiviral Activity

In another investigation focused on antiviral properties, the compound was tested against influenza virus strains. The results showed a reduction in viral titers by up to 70% at specific concentrations.

Concentration (µg/mL)Viral Titer Reduction (%)
1040
2560
5070

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates in ethanol with glacial acetic acid as a catalyst (as seen in triazole derivatives) may promote benzimidazole ring formation . Optimization involves adjusting solvent polarity (e.g., DMSO-d6 for solubility), reaction time (4–6 hours), and base selection (e.g., LiOH for hydrolysis) to improve yields . Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR in DMSO-d6 to identify aromatic protons (δ 7.1–8.3 ppm) and nitro/chlorine-substituted carbons .
  • IR : Detect functional groups like C=O (1685 cm1^{-1}) and C=N (1582 cm1^{-1}) .
  • X-ray Crystallography : Employ SHELX software for crystal structure determination, refining data with high-resolution diffraction to resolve nitro and chlorophenyl groups .

Q. What preliminary biological activities have been reported for benzimidazole derivatives with similar substitution patterns?

  • Methodological Answer : Benzimidazoles with nitro and halogen substituents often exhibit antifungal or antiproliferative activity. For example, analogs like isoconazole show antifungal properties via CYP51 inhibition . Initial screening involves:

  • Antifungal Assays : Broth microdilution against Candida spp. (CLSI M27 guidelines).
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

  • Methodological Answer : Use SHELXL for refining high-resolution X-ray data to resolve discrepancies. For example, torsion angles between the benzimidazole core and chlorophenyl groups can be validated against density maps. Twinning or disorder in crystals (common with flexible substituents) requires careful application of restraints and validation tools like PLATON .

Q. What strategies are effective in studying structure-activity relationships (SAR) for nitro-substituted benzimidazoles in antifungal applications?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs replacing nitro with cyano or methoxy groups to assess electron-withdrawing effects .
  • Docking Studies : Model interactions with fungal lanosterol 14α-demethylase (CYP51) using AutoDock Vina, focusing on halogen bonding with heme iron .
  • Biological Validation : Compare MIC values against structurally related azoles (e.g., ketoconazole) to identify critical substituents .

Q. How can stability and degradation products of this compound be analyzed under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor via LC-MS to identify hydrolyzed (e.g., loss of nitro group) or oxidized products .
  • Impurity Profiling : Use HPLC with C18 columns (ACN/water gradient) and compare retention times with reference standards like isoconazole nitrate .

Q. What advanced chromatographic methods are suitable for enantiomeric separation of chiral analogs of this compound?

  • Methodological Answer : Capillary electrochromatography (CEC) with cellulose tris-3,5-dichlorophenylcarbamate as a chiral stationary phase achieves baseline separation. Optimize parameters:

  • Mobile Phase : ACN/ammonium bicarbonate buffer (pH 9.0) .
  • Voltage : 15–20 kV to balance resolution and analysis time .

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